molecular formula C9H9BrN2O3 B1604426 3-Bromo-N-ethyl-5-nitrobenzamide CAS No. 929000-30-6

3-Bromo-N-ethyl-5-nitrobenzamide

Cat. No.: B1604426
CAS No.: 929000-30-6
M. Wt: 273.08 g/mol
InChI Key: BHIIECOOMQPQDV-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-nitrobenzamide is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-ethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIECOOMQPQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650388
Record name 3-Bromo-N-ethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-30-6
Record name 3-Bromo-N-ethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-N-ethyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-ethyl-5-nitrobenzamide is a substituted aromatic amide of increasing interest within the fields of medicinal chemistry and materials science. Its trifunctionalized benzene ring, featuring a bromine atom, a nitro group, and an N-ethylamido moiety, presents a unique electronic and structural landscape for further chemical modification and exploration of its biological activity. The electron-withdrawing nature of the nitro and bromo groups, combined with the hydrogen-bonding capabilities of the amide linkage, suggests potential applications as an intermediate in the synthesis of complex molecular architectures, including pharmacologically active agents and functional materials. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and safety considerations, to support its application in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Chemical Formula C₉H₉BrN₂O₃[Calculated]
Molecular Weight 273.1 g/mol [Calculated]
CAS Number 929000-30-6-
Appearance Expected to be a solid[Inferred]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[Inferred]

Synthesis of this compound

The primary route for the synthesis of this compound involves the amidation of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amine (ethylamine) acts as the nucleophile, attacking the activated carbonyl carbon of the carboxylic acid.

Conceptual Synthesis Workflow

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation 3-bromo-5-nitrobenzoic_acid 3-Bromo-5-nitrobenzoic Acid Acyl_Chloride 3-Bromo-5-nitrobenzoyl chloride 3-bromo-5-nitrobenzoic_acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Activating_Agent->Acyl_Chloride Product This compound Acyl_Chloride->Product Nucleophilic Acyl Substitution Ethylamine Ethylamine Ethylamine->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product HCl Scavenger

An In-depth Technical Guide to N,N-Diethyl-3-bromo-5-nitrobenzamide (CAS Number 929000-34-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential biological significance of N,N-Diethyl-3-bromo-5-nitrobenzamide (CAS No. 929000-34-0). As a substituted benzamide, this compound belongs to a class of molecules with significant precedent in medicinal chemistry. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into its synthesis, characterization, and potential avenues for investigation.

Introduction

N,N-Diethyl-3-bromo-5-nitrobenzamide is a synthetic organic compound characterized by a central benzamide scaffold. The benzene ring is substituted with a bromine atom and a nitro group at the meta positions relative to the amide functionality. The amide nitrogen is further substituted with two ethyl groups. The presence of these specific functional groups—a halogen, a nitro group, and a tertiary amide—suggests a range of potential chemical reactivity and biological activity. Substituted benzamides are a well-established class of compounds with diverse pharmacological applications, including antipsychotic and antiemetic effects, often through modulation of dopamine receptors.[1][2] Furthermore, nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][3][4] This guide will delve into the known characteristics of N,N-Diethyl-3-bromo-5-nitrobenzamide and provide a framework for its further scientific exploration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.

Table 1: Physicochemical Properties of N,N-Diethyl-3-bromo-5-nitrobenzamide

PropertyValueSource
CAS Number 929000-34-0[5]
Molecular Formula C₁₁H₁₃BrN₂O₃[5]
Molecular Weight 301.14 g/mol [5]
IUPAC Name N,N-Diethyl-3-bromo-5-nitrobenzamide
Synonyms 3-Bromo-N,N-diethyl-5-nitrobenzamide[5]
Purity ≥98% (Commercially available)[5]
Storage Sealed in dry, 2-8°C[5]
Topological Polar Surface Area (TPSA) 63.45 Ų[5]
logP (Computed) 2.8393[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 4[5]
SMILES CCN(CC)C(=O)C1=CC(=CC(=C1)[O-])Br[5]

Synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide

The synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide can be logically approached through the amidation of 3-bromo-5-nitrobenzoic acid. A common and effective method for this transformation involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with diethylamine. This two-step process is a standard and reliable method for the formation of tertiary amides.

Proposed Synthetic Pathway

Synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 3-Bromo-5-nitrobenzoic acid reagent1 Thionyl chloride (SOCl₂) start->reagent1 intermediate 3-Bromo-5-nitrobenzoyl chloride reagent1->intermediate Reflux reagent2 Diethylamine ((C₂H₅)₂NH) intermediate->reagent2 product N,N-Diethyl-3-bromo-5-nitrobenzamide reagent2->product In an inert solvent (e.g., DCM) with a base (e.g., triethylamine)

Caption: Proposed two-step synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar benzamides and should be performed by qualified personnel in a well-ventilated fume hood.[6]

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.

Step 2: Synthesis of N,N-Diethyl-3-bromo-5-nitrobenzamide

  • Reaction Setup: In a separate round-bottom flask, dissolve diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath (0 °C).

  • Addition of Acyl Chloride: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess amines), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N,N-Diethyl-3-bromo-5-nitrobenzamide.

Potential Biological Activity and Mechanism of Action

While no specific biological data for N,N-Diethyl-3-bromo-5-nitrobenzamide has been found in the reviewed literature, its structural motifs provide a basis for postulating potential areas of pharmacological interest.

Insights from the Substituted Benzamide Class

The benzamide scaffold is a privileged structure in medicinal chemistry. Many substituted benzamides are known to interact with G-protein coupled receptors, particularly dopamine receptors. For instance, amisulpride, a substituted benzamide, exhibits selective antagonism at D2 and D3 dopamine receptors, leading to its use as an antipsychotic and antidepressant.[1][2] The N,N-diethylamide moiety is a common feature in many biologically active compounds.

Role of the Nitro Group

The nitroaromatic group is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4] The mechanism of action of many nitroaromatic compounds involves their reduction to reactive nitroso, hydroxylamino, and amino derivatives, which can then interact with cellular macromolecules. It is plausible that N,N-Diethyl-3-bromo-5-nitrobenzamide could be a substrate for cellular reductases, leading to the formation of reactive metabolites. Some nitro-substituted benzamides have been investigated for their anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS).[7]

Potential Synergistic Effects

The combination of the substituted benzamide core with a nitro group and a bromine atom could lead to unique pharmacological profiles. The electronic and steric properties imparted by these substituents will influence the molecule's interaction with biological targets.

Potential_Biological_Activity cluster_Benzamide Substituted Benzamide Properties cluster_Nitro Nitro Group Properties cluster_Bromo Bromo Group Influence Compound N,N-Diethyl-3-bromo-5-nitrobenzamide Benzamide_Activity Potential Dopamine Receptor Modulation (D2/D3) Compound->Benzamide_Activity Nitro_Activity Potential Antimicrobial or Anticancer Activity Compound->Nitro_Activity Bromo_Influence Modulation of Lipophilicity and Metabolic Stability Compound->Bromo_Influence Nitro_Mechanism Reductive Activation to Reactive Metabolites Nitro_Activity->Nitro_Mechanism Mechanism

Caption: Postulated biological activities based on structural motifs.

Analytical Methods for Characterization and Quantification

The characterization and quantification of N,N-Diethyl-3-bromo-5-nitrobenzamide would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula, while fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the functional groups, such as the carbonyl (C=O) of the amide and the nitro (NO₂) group.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with UV detection, would be the primary technique for assessing the purity of the compound and for its quantification in various matrices. Given the presence of the nitroaromatic chromophore, UV detection should be highly sensitive. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would be a good starting point for method development.[8]

Safety and Handling

Based on the GHS information for N,N-Diethyl-3-bromo-5-nitrobenzamide, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

N,N-Diethyl-3-bromo-5-nitrobenzamide is a readily synthesizable compound with structural features that suggest potential for biological activity. This guide has provided a comprehensive overview of its known properties and a detailed protocol for its synthesis, laying the groundwork for further investigation.

Future research should focus on:

  • Empirical determination of physicochemical properties: Experimental validation of properties such as melting point and solubility in various solvents is crucial for its practical application.

  • Biological screening: A broad-based biological screening of the compound against various targets, such as cancer cell lines, microbial strains, and relevant receptors (e.g., dopamine receptors), would be a logical next step to uncover its pharmacological potential.

  • Mechanism of action studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action will be essential.

  • Structural optimization: The bromine and nitro groups, as well as the diethylamide moiety, provide opportunities for the rational design and synthesis of analogs to explore structure-activity relationships (SAR).

This technical guide serves as a starting point for the scientific community to explore the potential of N,N-Diethyl-3-bromo-5-nitrobenzamide in drug discovery and other areas of chemical research.

References

  • PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Allschoolabs. N,N-Diethyl 3-bromo-5-nitrobenzamide - 98%, high purity , CAS No.929000-34-0. Available from: [Link]

  • PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Jagtap, S. D., et al. (2019). Thionyl chloride induced convenient synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and amines under solvent free conditions. European Chemical Bulletin, 8(4), 123-127.
  • Mendoza-Lozano, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636.
  • Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. CN101362707A.
  • Guller, U. A., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • ResearchGate. Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine (dichloromethane, 0 °C). Available from: [Link]

  • Skidan, I., et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Google Patents. The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. CN103060837B.
  • Chemical Communications. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Available from: [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • SIELC Technologies. 3-Nitrobenzamide. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • Racagni, G., et al. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134-143.
  • PubChem. CID 68791473. National Center for Biotechnology Information. Available from: [Link]

  • Pani, L., et al. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 3-Bromo-N-ethyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Structural Elucidation

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-N-ethyl-5-nitrobenzamide, a substituted aromatic amide, presents a unique substitution pattern that warrants a thorough spectroscopic investigation to understand its electronic and structural properties. While direct experimental spectra for this specific molecule are not widely published, this guide provides a comprehensive, predicted spectroscopic profile based on established principles of spectroscopy and data from structurally analogous compounds. This document is intended to serve as a robust reference for researchers synthesizing or working with this compound, enabling them to anticipate and interpret their own experimental findings.

The strategic placement of a bromine atom, a nitro group, and an N-ethyl amide moiety on the benzene ring is expected to give rise to a distinct and informative set of spectroscopic signatures. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed rationale for the anticipated chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

The structure of this compound forms the basis for all subsequent spectroscopic predictions. The interplay between the electron-withdrawing nitro group and the bromine atom, and the N-ethyl amide functionality, dictates the electronic environment of each atom and bond, which in turn governs the interaction with different forms of electromagnetic radiation.

Figure 1: Predicted molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons and the N-ethyl group. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the carbonyl group and the electronic effects of the bromine and nitro substituents.

Predicted Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aromatic H-28.6 - 8.8t~1.5Deshielded by the adjacent carbonyl group and meta to the nitro group. The triplet arises from coupling to H-4 and H-6.
Aromatic H-48.4 - 8.6t~1.5Flanked by two electron-withdrawing groups (Br and NO₂), leading to significant deshielding. The triplet arises from coupling to H-2 and H-6.
Aromatic H-68.2 - 8.4t~1.5Deshielded by the adjacent carbonyl group and meta to the bromine atom. The triplet arises from coupling to H-2 and H-4.
-NH-6.5 - 7.5br s-The broad singlet is characteristic of an amide proton and its chemical shift can be concentration and solvent dependent.
-CH₂- (ethyl)3.4 - 3.6q~7.2Methylene protons adjacent to the nitrogen of the amide. The quartet is due to coupling with the methyl protons.
-CH₃ (ethyl)1.2 - 1.4t~7.2Methyl protons of the ethyl group. The triplet is due to coupling with the methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A sweep width of approximately 12-16 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.

Predicted Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl C=O164 - 166Typical chemical shift for a benzamide carbonyl carbon.
Aromatic C-NO₂148 - 150The carbon atom directly attached to the nitro group is expected to be significantly deshielded.
Aromatic C-Br120 - 122The carbon bearing the bromine atom will be deshielded, though to a lesser extent than the carbon attached to the nitro group.
Aromatic C-CONH135 - 137The ipso-carbon attached to the amide group.
Aromatic CH125 - 135The remaining aromatic CH carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents.
-CH₂- (ethyl)35 - 40Methylene carbon of the N-ethyl group.
-CH₃ (ethyl)14 - 16Methyl carbon of the N-ethyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A sweep width of approximately 200-220 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

Predicted Data:

Wavenumber (cm⁻¹)VibrationRationale
3300 - 3400N-H stretchCharacteristic of a secondary amide. The peak may be broad.
1640 - 1680C=O stretch (Amide I)A strong absorption band characteristic of the amide carbonyl group.
1530 - 1570N-O asymmetric stretchA strong absorption typical for a nitro group.
1510 - 1550N-H bend (Amide II)A medium to strong absorption band.
1330 - 1370N-O symmetric stretchAnother strong absorption for the nitro group.
~3000Aromatic C-H stretchMedium to weak absorptions.
2850 - 2960Aliphatic C-H stretchAbsorptions for the ethyl group.
1000 - 1100C-Br stretchA weak to medium absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be acquired and subtracted from the sample spectrum.

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

Predicted Data:

m/zIonRationale
272/274[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
257/259[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
228/230[M - C₂H₄]⁺Loss of ethene via a McLafferty-type rearrangement.
226/228[M - NO₂]⁺Loss of a nitro group.
183/185[BrC₆H₃CO]⁺Fragmentation of the amide bond.
155/157[BrC₆H₃]⁺Loss of CO from the previous fragment.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization Method: Electron Ionization (EI) is a common method for small molecules and would likely produce the fragmentation pattern described above. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 273/275.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

G M [M]⁺˙ m/z 272/274 M_minus_CH3 [M - CH₃]⁺ m/z 257/259 M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z 228/230 M->M_minus_C2H4 - C₂H₄ M_minus_NO2 [M - NO₂]⁺ m/z 226/228 M->M_minus_NO2 - •NO₂ BrC6H3CO [BrC₆H₃CO]⁺ m/z 183/185 M->BrC6H3CO - •NHEt BrC6H3 [BrC₆H₃]⁺ m/z 155/157 BrC6H3CO->BrC6H3 - CO

Figure 2: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, we have constructed a reliable framework for the anticipation and interpretation of experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Researchers in the fields of drug discovery and materials science can utilize this guide to facilitate the structural characterization of this and similar compounds, thereby accelerating their research and development efforts. It is important to reiterate that the data presented herein is predictive and should be confirmed with empirical studies.

References

  • This guide is based on the application of fundamental spectroscopic principles and the analysis of data for structurally analogous compounds. As no direct, comprehensive experimental data for this compound was found in the cited literature, the references provided are for related compounds that inform the predictions made in this guide. For general spectroscopic principles and data compilations, readers are directed to standard organic spectroscopy textbooks.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Bromo-N-ethyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in the field of drug development and materials science, providing critical insights into molecular structure and functional group composition. This guide offers a comprehensive analysis of the infrared spectrum of 3-Bromo-N-ethyl-5-nitrobenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and organic synthesis. Understanding the vibrational characteristics of this molecule is paramount for its identification, purity assessment, and the study of its chemical interactions.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical basis for the expected IR absorptions, provide a detailed interpretation of the spectral features, outline a standard experimental protocol for data acquisition, and present the information in a clear, accessible format to support research and development activities.

Molecular Structure and Functional Groups

The molecular structure of this compound comprises several key functional groups that give rise to a characteristic infrared spectrum. A thorough understanding of these components is the foundation for accurate spectral interpretation.

Caption: Molecular structure highlighting the key functional groups.

The primary functional groups contributing to the IR spectrum are:

  • Secondary Amide (-CONH-): This group is characterized by N-H stretching and bending, as well as a strong C=O stretching absorption.

  • Aromatic Ring (Benzene derivative): The trisubstituted benzene ring will exhibit C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations.

  • Nitro Group (-NO₂): This group is readily identified by its strong and distinct symmetric and asymmetric stretching vibrations.

  • Bromo Group (-Br): The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region.

  • Ethyl Group (-CH₂CH₃): Aliphatic C-H stretching and bending vibrations will also be present.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is predicted to exhibit a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following sections detail the expected wavenumbers and the rationale behind these assignments.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of N-H and C-H bonds.

  • N-H Stretching: As a secondary amide, a single, moderately intense N-H stretching band is expected.[1][2][3] In the solid state, intermolecular hydrogen bonding will likely broaden this peak and shift it to a lower frequency, typically in the range of 3370 - 3170 cm⁻¹ .[1] In a dilute solution with a non-polar solvent, this band would appear sharper and at a higher frequency (around 3500-3400 cm⁻¹).[4]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weak to medium intensity bands in the 3100 - 3000 cm⁻¹ region.[5][6][7]

  • Aliphatic C-H Stretching: The ethyl group will produce characteristic C-H stretching bands from its CH₂ and CH₃ components. These are anticipated in the 3000 - 2850 cm⁻¹ range.

The Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)

This region is crucial for identifying the amide and aromatic functionalities.

  • Amide I (C=O Stretching): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the secondary amide is predicted between 1680 - 1630 cm⁻¹ .[1] This is one of the most prominent peaks in the spectrum.

  • Amide II (N-H Bending & C-N Stretching): Secondary amides exhibit a characteristic Amide II band resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[4] For solid-state samples, this band is typically found in the 1570 - 1515 cm⁻¹ range.[4]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will give rise to two or more bands of variable intensity in the 1600 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹ regions.[5][6]

  • Asymmetric NO₂ Stretching: The asymmetric stretching of the nitro group results in a very strong and characteristic absorption band, typically appearing between 1550 - 1475 cm⁻¹ for aromatic nitro compounds.[2][8][9]

The Fingerprint Region (1500 - 500 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, which are highly specific to the molecule's overall structure.

  • Symmetric NO₂ Stretching: A second strong band for the nitro group, corresponding to its symmetric stretch, is expected in the 1360 - 1290 cm⁻¹ region.[2][8][9] The presence of both the symmetric and asymmetric NO₂ stretching bands is a definitive indicator of this functional group.[8]

  • C-N Stretching: The stretching vibration of the C-N bond in the amide linkage contributes to the Amide II band but can also have a distinct, weaker absorption band around 1400 cm⁻¹ .[4]

  • Aromatic C-H Out-of-Plane (oop) Bending: The substitution pattern on the benzene ring can be deduced from the strong C-H out-of-plane bending vibrations. For a 1,3,5-trisubstituted ring, characteristic bands are expected in the 810 - 850 cm⁻¹ and 690 - 710 cm⁻¹ regions.[6]

  • C-Br Stretching: The carbon-bromine stretching vibration is anticipated to produce a medium to strong absorption in the lower frequency end of the fingerprint region, typically between 690 - 515 cm⁻¹ .[10]

Summary of Predicted Vibrational Frequencies
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide3370 - 3170Medium, Broad
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to Medium
Aliphatic C-H StretchEthyl Group3000 - 2850Medium
Amide I (C=O Stretch)Secondary Amide1680 - 1630Strong
Aromatic C=C StretchAromatic Ring1600 - 1585 & 1500 - 1400Variable
Amide II (N-H Bend/C-N Stretch)Secondary Amide1570 - 1515Strong
Asymmetric NO₂ StretchNitro Group1550 - 1475Strong
Symmetric NO₂ StretchNitro Group1360 - 1290Strong
C-H Out-of-Plane BendAromatic Ring810 - 850 & 690 - 710Strong
C-Br StretchBromo Group690 - 515Medium to Strong

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer is recommended. The solid nature of the compound allows for analysis via Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional method provides high-resolution spectra for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • KBr Pellet Die Set

  • Agate Mortar and Pestle

  • Infrared Lamp (for drying)

  • Analytical Balance

Procedure:

  • Sample Preparation: Dry spectroscopy-grade KBr powder under an infrared lamp to remove any adsorbed water.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to the KBr pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectral Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000 - 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a more rapid and less sample-preparation-intensive technique.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Background Collection: With a clean ATR crystal, collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000 - 600 cm⁻¹), co-adding a suitable number of scans.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Figure 2: Experimental Workflow for IR Spectrum Acquisition start Start: Solid Sample prep Sample Preparation start->prep kbr KBr Pellet Method prep->kbr  Traditional atr ATR Method prep->atr  Rapid grind Grind with KBr kbr->grind place_atr Place on ATR Crystal atr->place_atr press Press into Pellet grind->press spectrometer Place in FTIR Spectrometer press->spectrometer apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->spectrometer background Collect Background Spectrum spectrometer->background sample_scan Collect Sample Spectrum background->sample_scan process Process and Analyze Data sample_scan->process end End: Interpreted Spectrum process->end

Caption: A flowchart illustrating the experimental workflows for obtaining the IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with distinct absorption bands that serve as a molecular fingerprint. The key diagnostic peaks include the N-H stretch, the strong Amide I and Amide II bands, the characteristic symmetric and asymmetric stretches of the aromatic nitro group, and the out-of-plane bending vibrations indicative of the 1,3,5-trisubstituted aromatic ring. This in-depth guide provides the theoretical foundation and practical considerations for researchers to accurately acquire and interpret the IR spectrum of this compound, thereby facilitating its reliable identification and characterization in a laboratory setting.

References
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • JoVE. (2024). IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Journal of Visualized Experiments. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of the West Indies. (n.d.). Introduction to IR Spectroscopy - Amides. [Link]

  • LibreTexts. (2020). 12.7: Infrared Spectroscopy. [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Nitro Groups. [Link]

Sources

Purity and Characterization of 3-Bromo-N-ethyl-5-nitrobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Scientific Discovery

In the realm of drug development and chemical research, the absolute purity and unambiguous characterization of a compound are the cornerstones of reliable, reproducible, and meaningful results. 3-Bromo-N-ethyl-5-nitrobenzamide, a substituted benzamide, represents a class of molecules with significant potential as intermediates in the synthesis of pharmacologically active agents.[1] Its utility is, however, entirely dependent on a well-documented and high-purity profile. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale. Our approach is built on a self-validating system of orthogonal analytical techniques, ensuring the highest degree of confidence in the final product.

Compound Profile: Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is critical for designing appropriate analytical and purification strategies. The key physicochemical properties of this compound have been calculated and are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BrN₂O₃-
Molecular Weight 273.09 g/mol Calculated
Exact Mass 271.98475 DaCalculated
Elemental Analysis C: 39.58%, H: 3.32%, Br: 29.26%, N: 10.26%, O: 17.58%Calculated
XLogP3 2.8Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 3Predicted

Synthesis and Purification: From Crude Product to Purified Analyte

The synthesis of this compound is most logically achieved via the amidation of 3-bromo-5-nitrobenzoic acid. This process involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by ethylamine.

Rationale for Synthetic Pathway

The chosen pathway begins with the commercially available 3-bromo-5-nitrobenzoic acid. The critical step is the conversion of the carboxylic acid to a more reactive species to facilitate amide bond formation. Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard, high-yielding method that proceeds readily. The subsequent reaction with ethylamine is a straightforward and efficient nucleophilic substitution. The purification strategy is designed to remove unreacted starting materials, coupling reagents, and any side products.

Experimental Workflow: Synthesis to Purification

G cluster_synthesis Synthesis cluster_purification Purification start 3-Bromo-5-nitrobenzoic Acid acyl_chloride Acyl Chloride Formation (SOCl₂, cat. DMF) start->acyl_chloride amidation Amidation Reaction (Ethylamine, Et₃N) acyl_chloride->amidation crude Crude Product amidation->crude quench Aqueous Workup (Quench & Extract) crude->quench recrystallization Recrystallization (e.g., Ethanol/Water) quench->recrystallization chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) recrystallization->chromatography pure Pure Compound (>99%) chromatography->pure

Caption: Overall workflow from synthesis to final purified product.

Step-by-Step Synthesis Protocol
  • Acid Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in toluene (10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). Heat the mixture to 60°C and add thionyl chloride (1.5 eq) dropwise. Stir the reaction at 80°C for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting yellow solid is the crude 3-bromo-5-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in dichloromethane (DCM, 10 mL/g). Cool the solution to 0°C in an ice bath. In a separate flask, dissolve ethylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.5 eq) in DCM. Add the amine solution dropwise to the acyl chloride solution at 0°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.

Step-by-Step Purification Protocol
  • Recrystallization (Bulk Purification): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes turbid. Re-heat until the solution is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration. This step efficiently removes highly polar and non-polar impurities.[3]

  • Flash Column Chromatography (Final Polishing): If further purification is required, employ flash column chromatography using silica gel (230-400 mesh).[2]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is a suitable starting point. The optimal solvent system should be determined by TLC analysis to achieve a retention factor (Rf) of ~0.3 for the product.[2]

    • Procedure: Dissolve the recrystallized product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly pure product.

Structural Elucidation and Purity Assessment: An Orthogonal Approach

No single analytical technique is sufficient to confirm both the structure and purity of a compound. We employ a multi-faceted, orthogonal approach where each method provides complementary information, building a robust and trustworthy data package.

G cluster_identity Structural Identity cluster_purity Purity Assessment compound Final Compound NMR NMR Spectroscopy (Atom Connectivity) compound->NMR Confirms Structure HRMS High-Resolution MS (Elemental Formula) compound->HRMS Confirms Formula HPLC HPLC-UV (Chromatographic Purity) compound->HPLC Quantifies Impurities EA Elemental Analysis (Elemental Composition) compound->EA Confirms Composition NMR->HRMS HPLC->EA

Caption: Orthogonal approach for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides analogous information for the carbon skeleton.[4] This combination provides an unambiguous structural fingerprint.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.[4]

Expected Results:

¹H NMR (Predicted)Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic~8.5 - 8.2m3HAr-H
Amide~6.5 (broad)t1HN-H
Methylene~3.5q2H-CH₂-CH₃
Methyl~1.25t3H-CH₂-CH₃
¹³C NMR (Predicted)Chemical Shift (δ ppm)Assignment
Carbonyl~165C=O
Aromatic~150C-NO₂
Aromatic~140C-Br
Aromatic~135 - 120Ar-C, Ar-CH
Methylene~35-CH₂-CH₃
Methyl~15-CH₂-CH₃
High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique serves as a powerful confirmation of the compound's identity, complementing the connectivity information from NMR.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire data in positive ion mode.

  • Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the calculated theoretical mass.

Expected Results:

ParameterValue
Ion [C₉H₉BrN₂O₃ + H]⁺
Calculated Exact Mass 272.99236 Da
Acceptance Criteria Measured mass should be within ± 5 ppm of the calculated mass.
High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. It separates the target compound from any potential impurities based on differential partitioning between a stationary and mobile phase. UV detection allows for the quantification of all UV-active species.

Protocol:

  • System: A reverse-phase HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid).

  • Gradient: 10% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results: A single major peak with a purity level of ≥99.0%. The retention time serves as a characteristic identifier for the compound under the specified conditions.

Elemental Analysis

Causality: Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample. A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence of high purity.

Protocol:

  • Sample Preparation: Submit a dry, homogeneous sample (2-3 mg) for analysis.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Expected Results:

ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C) 39.58± 0.4%
Hydrogen (H) 3.32± 0.4%
Nitrogen (N) 10.26± 0.4%

Conclusion: A Self-Validating Purity Profile

The rigorous characterization of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques. NMR and HRMS confirm the molecular structure and formula, while HPLC and Elemental Analysis provide quantitative, orthogonal assessments of purity. This comprehensive approach ensures a deep and trustworthy understanding of the compound, providing the solid foundation necessary for its application in research and development.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3727797, 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16743966, 3-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17094204, 5-bromo-N-ethyl-2-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Ali, M. A., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(6), 8139-8152. Retrieved from [Link]

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Unlocking the Research Potential of 3-Bromo-N-ethyl-5-nitrobenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Niche Molecule

In the vast landscape of chemical compounds available for drug discovery and life sciences research, certain molecules, while not yet extensively studied, present a compelling starting point for novel therapeutic development. 3-Bromo-N-ethyl-5-nitrobenzamide is one such compound. Its structure, featuring a trifecta of a bromine atom, a nitro group, and an ethylamide moiety on a benzene ring, suggests a rich potential for diverse biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and, most importantly, the potential research applications of this intriguing molecule. By understanding the chemical rationale behind its design and the biological precedents set by related compounds, we can begin to unlock the therapeutic promise of this compound.

Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound that is not yet extensively characterized in the scientific literature. However, based on its structure and data from similar compounds, we can infer its key properties.

PropertyValueSource
CAS Number 929000-30-6[1]
Molecular Formula C9H9BrN2O3[1]
Molecular Weight 273.1 g/mol [1]
IUPAC Name This compoundInferred
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Pathway

Synthetic Pathway A 3-Bromo-5-nitrobenzoic acid B 3-Bromo-5-nitrobenzoyl chloride A->B SOCl2 or (COCl)2 DMF (cat.), DCM C This compound B->C Ethylamine, Et3N DCM

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

  • To a solution of 3-Bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-Bromo-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the ethylamine solution dropwise to the acid chloride solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic protons, ethyl group signals (triplet and quartet).
¹³C NMR Aromatic carbons, amide carbonyl, ethyl group carbons.
Mass Spectrometry (HRMS) Accurate mass measurement to confirm the molecular formula.
FT-IR Characteristic peaks for N-H, C=O (amide), and NO2 groups.
Melting Point A sharp melting point range indicates high purity.

Potential Research Applications: A Landscape of Possibilities

The true value of this compound lies in its potential as a lead compound in various therapeutic areas. The presence of the nitrobenzamide core is particularly significant, as this scaffold is found in a number of biologically active molecules.[4]

Oncology: Targeting DNA Repair and Beyond

The nitroaromatic moiety is a key feature in compounds that act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Hypothesized Mechanism: The benzamide portion of the molecule can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, thereby competitively inhibiting the enzyme. The nitro group can enhance binding through electronic interactions within the active site.

Proposed Research Workflow:

Oncology Workflow A In vitro PARP Inhibition Assay B Cell-based Proliferation Assays (e.g., MTT, on cancer cell lines like MCF-7, A549) A->B C Mechanism of Action Studies (e.g., Western blot for PAR levels, DNA damage assays) B->C D In vivo Xenograft Studies C->D

Caption: A streamlined workflow for evaluating anticancer potential.

Infectious Diseases: A New Front Against Tuberculosis

Derivatives of nitrobenzamides have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] These compounds are known to inhibit DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.

Hypothesized Mechanism: The nitro group is believed to be a prerequisite for the reduction by a mycobacterial F420-dependent nitroreductase, leading to the formation of reactive nitrogen species that are toxic to the bacteria. The overall structure of the molecule influences its ability to bind to and inhibit DprE1.

Proposed Research Workflow:

  • Primary Screening: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Cytotoxicity Assay: Evaluate the toxicity against a mammalian cell line (e.g., Vero cells) to determine a selectivity index.

  • Target-based Assay: Assess the direct inhibition of recombinant DprE1 enzyme.

  • Lead Optimization: Synthesize and test analogs to improve potency and reduce toxicity.

Neurodegenerative Disorders: Modulating Cholinesterase Activity

Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Hypothesized Mechanism: The benzamide scaffold can interact with the active site of cholinesterases. The bromine and nitro substituents can modulate the binding affinity and selectivity.

Proposed Research Workflow:

Neurodegenerative Workflow A In vitro AChE/BuChE Inhibition Assays (Ellman's method) B Kinetic Studies (Determine mode of inhibition) A->B C In silico Molecular Docking A->C D Cell-based Neuroprotection Assays B->D

Caption: A multi-pronged approach for investigating neuroprotective effects.

Other Potential Avenues
  • Anti-inflammatory: Nitrobenzamide derivatives have been explored for their anti-inflammatory properties, potentially through the inhibition of targets like COX-2 and iNOS.[4][8]

  • Antidepressant: Substituted benzamides are known to modulate the dopaminergic system and have been used as antidepressants.[9][10]

Safety and Handling

While specific toxicity data for this compound is unavailable, related compounds like 3-Bromo-5-nitrobenzaldehyde are classified as harmful if swallowed, and can cause skin and eye irritation.[11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the nitrobenzamide core, suggest a high probability of interesting biological activity. This guide provides a foundational framework for initiating research into its potential therapeutic applications. The proposed synthetic route is straightforward, and the suggested screening funnels in oncology, infectious diseases, and neurodegenerative disorders offer clear starting points for investigation. Further derivatization of the ethylamide and modification of the substitution pattern on the aromatic ring could lead to the discovery of novel and potent drug candidates. It is our hope that this technical guide will inspire further research into this and other similarly promising, yet overlooked, molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.
  • Benchchem. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0.
  • PubChem. 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 16743966.
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  • BLD Pharm. 355134-13-3|3-Bromo-5-nitrobenzaldehyde.
  • ChemScene. N,N-Diethyl-3-bromo-5-nitrobenzamide.
  • ChemicalBook. Ethyl 3-bromo-5-nitrobenzoate synthesis.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
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  • PubChem. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797.
  • PubMed. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors.
  • PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3 | CID 26369867.
  • TCI Chemicals. 3-Bromo-5-nitrobenzoic Acid | 6307-83-1.
  • BLD Pharm. 10394-67-9|Ethyl 3-amino-5-nitrobenzoate.
  • ResearchGate. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of...
  • ResearchGate. Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF.
  • PubMed. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
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  • eLife. Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy.
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Methodological & Application

The Strategic Utility of 3-Bromo-N-ethyl-5-nitrobenzamide in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized chemical intermediates is paramount. 3-Bromo-N-ethyl-5-nitrobenzamide emerges as a key building block, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. Its utility lies in the orthogonal reactivity of the aryl bromide, the nitro group, and the ethylamide moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl bromide, often facilitating key steps in catalytic cycles. Furthermore, the nitro group itself can serve as a precursor to an amino group, opening avenues for further derivatization and the synthesis of diverse compound libraries. Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities and are utilized in the development of various drugs.[2]

This guide will detail the synthesis of this compound and provide robust, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and versatile methods in the synthetic chemist's toolkit.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in alcohols.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. The first step is the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by amidation with ethylamine.

Protocol 1: Synthesis of this compound

This protocol details the conversion of 3-bromo-5-nitrobenzoic acid to this compound.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

    • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by the cessation of gas evolution and TLC analysis.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-bromo-5-nitrobenzoyl chloride as a yellow solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: The nucleophilic attack of ethylamine on the electrophilic carbonyl carbon of the acyl chloride forms the stable amide bond. A base, such as triethylamine, is used to quench the HCl generated during the reaction.

  • Procedure:

    • In a separate flame-dried round-bottom flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-bromo-5-nitrobenzoyl chloride (1.0 eq) from Step 1 in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting acyl chloride is consumed.

    • Work-up:

      • Wash the reaction mixture with water and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][4] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C3 position of the benzene ring, providing access to a diverse range of biaryl and styrenyl derivatives. These structural motifs are prevalent in many biologically active molecules.

Suzuki_Miyaura_Coupling Intermediate 3-Bromo-N-ethyl- 5-nitrobenzamide Catalyst Pd Catalyst + Base Intermediate->Catalyst ArylBoronicAcid Arylboronic Acid (R-B(OH)₂) ArylBoronicAcid->Catalyst Product 3-Aryl-N-ethyl- 5-nitrobenzamide Catalyst->Product caption Suzuki-Miyaura Coupling Workflow

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.[3]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-ethyl-5-nitrobenzamide derivative.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines, which are key pharmacophores in a vast number of drugs. Using this compound as a substrate, a wide variety of primary and secondary amines can be coupled to the aromatic ring.

Buchwald_Hartwig_Amination Intermediate 3-Bromo-N-ethyl- 5-nitrobenzamide Catalyst Pd Catalyst + Ligand + Base Intermediate->Catalyst Amine Amine (R¹R²NH) Amine->Catalyst Product 3-(R¹R²-amino)-N-ethyl- 5-nitrobenzamide Catalyst->Product caption Buchwald-Hartwig Amination Workflow

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This general protocol can be adapted for a wide range of amine coupling partners. The choice of ligand and base is often crucial for achieving high yields, especially with less reactive amines.

  • Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium catalytic cycle. A key difference is the need for a strong base to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the C-N bond. The use of bulky, electron-rich phosphine ligands is often essential for promoting the reductive elimination step. A similar Buchwald-Hartwig amination of a bromo-nitrobenzoic acid derivative has been reported in the synthesis of Keap1-Nrf2 protein-protein interaction inhibitors.[6]

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2-2.0 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-3.0 eq)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask or reaction vial.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

      • Wash the filtrate with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-N-ethyl-5-nitrobenzamide derivative.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of complex molecules in drug discovery and development. Its three distinct functional groups offer multiple handles for derivatization, with the aryl bromide being particularly amenable to powerful palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig aminations offer robust and adaptable methods for the synthesis of diverse libraries of compounds, paving the way for the discovery of novel therapeutic agents. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5(4 H )-ones. Available at: [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • ACS Publications. Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. Available at: [Link]

  • PubMed Central. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Bromo-N-ethyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Unveiling the Bioactivity of Novel Chemical Entities

The compound 3-Bromo-N-ethyl-5-nitrobenzamide is a novel chemical entity with limited to no currently published biological activity data.[1] The exploration of such compounds is a cornerstone of drug discovery, yet it presents a significant challenge: where does one begin to search for a potential therapeutic application? This guide provides a comprehensive, multi-tiered high-throughput screening (HTS) strategy designed to systematically investigate the biological effects of this compound. Our approach is to cast a wide net initially through phenotypic screening, followed by more targeted, mechanism-of-action assays to elucidate potential molecular targets.

This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that the generated data is robust, reproducible, and provides a clear path forward in the characterization of this novel compound. We will adhere to the principles of rigorous assay validation and data analysis, which are critical for the success of any screening campaign.[2][3]

Part 1: Primary High-Throughput Screening - A Phenotypic Approach to Identify Bioactivity

Given the unknown nature of this compound, a phenotypic screen is the logical first step. Phenotypic screening allows for the identification of compounds that produce a desired biological effect in a cellular or organismal context, without a priori knowledge of the molecular target. A robust and widely utilized primary HTS assay is the assessment of cell viability across a panel of diverse human cancer cell lines. This approach can simultaneously identify compounds with cytotoxic or cytostatic effects and provide initial clues about potential selectivity.

Assay Principle: Luminescent Cell Viability Assay

We will employ a luminescence-based cell viability assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous "add-mix-read" assay is ideal for HTS due to its simplicity and sensitivity.[4] The assay quantifies the amount of adenosine triphosphate (ATP) present, which is an indicator of metabolically active cells. A decrease in ATP levels is a hallmark of cytotoxicity or a reduction in cell proliferation.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (this compound in DMSO) Compound_Addition Compound Addition (Automated Liquid Handling) Compound_Plate->Compound_Addition Cell_Seeding Cell Seeding (Cancer Cell Line Panel in 384-well plates) Cell_Seeding->Compound_Addition Incubation Incubation (72 hours) Compound_Addition->Incubation Transfer Reagent_Addition CellTiter-Glo® Reagent Addition Incubation->Reagent_Addition Luminescence_Reading Luminescence Reading (Plate Reader) Reagent_Addition->Luminescence_Reading Normalization Data Normalization (% Inhibition) Luminescence_Reading->Normalization Hit_Identification Hit Identification (Z-score > 3) Normalization->Hit_Identification

Caption: Primary HTS workflow for cell viability screening.

Detailed Protocol: Luminescent Cell Viability HTS

Materials:

  • This compound (stock solution in 100% DMSO)

  • Panel of human cancer cell lines (e.g., NCI-60 panel)

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well white, solid-bottom assay plates

  • Automated liquid handling system

  • Multimode plate reader with luminescence detection capability

Protocol:

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions) in DMSO in a 384-well source plate. A typical starting concentration for a primary screen is 10 mM.

    • Include positive (e.g., staurosporine) and negative (DMSO only) controls on each plate.

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Harvest cells using trypsin-EDTA, neutralize, and count.

    • Dilute cells to the predetermined optimal seeding density in the appropriate culture medium.

    • Dispense the cell suspension into 384-well assay plates using an automated dispenser.

  • Compound Addition:

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions from the source plate to the cell plates. This results in a final DMSO concentration of ≤ 0.5%.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Criteria
ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality, calculated from the positive and negative controls.[5]Z' > 0.5
Signal-to-Background Ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
% Inhibition (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) * 100N/A
Hit Threshold Statistical cutoff for identifying active compounds.Z-score > 3

Part 2: Secondary Assays - Deconvoluting the Mechanism of Action

Compounds identified as "hits" in the primary screen will progress to a series of secondary assays designed to confirm their activity and begin to elucidate their mechanism of action. The choice of secondary assays will be guided by the results of the primary screen. For instance, if this compound shows broad cytotoxicity, assays for apoptosis induction would be appropriate. If it exhibits selectivity for certain cell lines, assays targeting pathways known to be dysregulated in those cancers would be prioritized.

Here, we present two robust HTS-compatible assay formats that can be broadly applied to investigate common mechanisms of action: a kinase inhibition assay and a protein-protein interaction disruption assay.

2.A. Kinase Inhibition Assays

Kinases are a major class of drug targets, and many small molecule inhibitors exert their cytotoxic effects through kinase modulation.[6] A luminescent kinase assay that measures ATP depletion is a straightforward follow-up to the primary cell viability screen.

2.A.1. Assay Principle: Luminescent Kinase Assay

The Kinase-Glo® Luminescent Kinase Assay platform measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity. This assay is highly amenable to HTS and can be used with a wide variety of kinases and substrates.[7]

2.A.2. Experimental Workflow for Kinase Inhibition HTS

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Hit Compound Dilutions) Dispensing Dispense Compound & Kinase Reaction Mix Compound_Plate->Dispensing Reagent_Mix Kinase Reaction Mix (Kinase, Substrate, ATP) Reagent_Mix->Dispensing Incubation Incubation (e.g., 60 min at RT) Dispensing->Incubation Reagent_Addition Kinase-Glo® Reagent Addition Incubation->Reagent_Addition Luminescence_Reading Luminescence Reading Reagent_Addition->Luminescence_Reading Normalization Data Normalization (% Inhibition) Luminescence_Reading->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve

Caption: Workflow for a luminescent kinase inhibition assay.

2.A.3. Detailed Protocol: Luminescent Kinase Inhibition Assay

Materials:

  • Hit compound (this compound) from primary screen

  • A panel of purified kinases (e.g., a diverse kinase panel)

  • Corresponding kinase substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer

  • 384-well white, low-volume assay plates

Protocol:

  • Compound Plating: Prepare serial dilutions of the hit compound in DMSO in a 384-well source plate.

  • Kinase Reaction:

    • In the assay plate, add the compound dilutions.

    • Add the kinase enzyme and substrate mixture in the appropriate kinase buffer.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for the specific kinase.[6]

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add an equal volume of Kinase-Glo® reagent to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2.B. Protein-Protein Interaction (PPI) Assays

Disruption of protein-protein interactions is an increasingly important therapeutic strategy.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are two powerful, homogeneous HTS technologies for studying PPIs.[9][10]

2.B.1. Assay Principle: TR-FRET

TR-FRET is a fluorescence-based assay that measures the proximity of two interacting molecules.[11] One protein is labeled with a donor fluorophore (e.g., a lanthanide) and the other with an acceptor fluorophore.[9] When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific FRET signal.[9] Small molecules that inhibit the PPI will disrupt this energy transfer, leading to a decrease in the FRET signal. The time-resolved aspect of the detection minimizes background fluorescence, increasing assay sensitivity.[12]

2.B.2. Assay Principle: AlphaLISA

The AlphaLISA technology utilizes donor and acceptor beads that are coated with molecules that can bind to the proteins of interest.[13] When the proteins interact, they bring the beads into close proximity.[10] Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent reaction that emits light.[14] Inhibitors of the PPI prevent this proximity-based signal generation.

2.B.3. Experimental Workflow for a PPI Assay (TR-FRET Example)

PPI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Hit Compound Dilutions) Dispensing Dispense Compound & Labeled Proteins Compound_Plate->Dispensing Protein_A Protein A (Donor Labeled) Protein_A->Dispensing Protein_B Protein B (Acceptor Labeled) Protein_B->Dispensing Incubation Incubation (e.g., 2-4 hours at RT) Dispensing->Incubation TR_FRET_Reading TR-FRET Reading (Dual Wavelength) Incubation->TR_FRET_Reading Ratio_Calculation Calculate TR-FRET Ratio (Acceptor/Donor) TR_FRET_Reading->Ratio_Calculation IC50_Curve IC50 Curve Fitting Ratio_Calculation->IC50_Curve

Caption: General workflow for a TR-FRET based PPI inhibition assay.

2.B.4. Detailed Protocol: TR-FRET PPI Assay

Materials:

  • Hit compound (this compound)

  • Purified Protein A labeled with a TR-FRET donor (e.g., terbium cryptate)

  • Purified Protein B labeled with a TR-FRET acceptor (e.g., d2)

  • Assay buffer

  • 384-well low-volume, black assay plates

  • TR-FRET enabled plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of the hit compound in DMSO and dispense into the assay plate.

  • Reagent Addition:

    • Add the donor-labeled Protein A to all wells.

    • Add the acceptor-labeled Protein B to all wells.

  • Incubation: Incubate the plate at room temperature for a time sufficient to allow the protein interaction to reach equilibrium (e.g., 2-4 hours), protected from light.

  • Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the ratiometric TR-FRET signal (Acceptor emission / Donor emission).

    • Normalize the data to positive and negative controls.

    • Fit the dose-response data to determine the IC50 value.

Part 3: Assay Validation and Quality Control

Rigorous assay validation is paramount to ensure the reliability of HTS data.[3] Before initiating a full screen, each assay should undergo a validation process.[15][16]

Key Validation Parameters:

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used for compound delivery.

  • Reagent Stability: The stability of all reagents over the course of the experiment should be confirmed.

  • Signal Stability: The assay signal should be stable for a reasonable period to allow for plate reading in batches.

  • Intra- and Inter-plate Reproducibility: The assay should demonstrate low variability within a single plate and between different plates run on different days.[2]

  • Z'-factor Determination: A multi-day validation should be performed to ensure a consistently acceptable Z'-factor.[5]

Validation ParameterTypical Acceptance Criterion
DMSO Tolerance No significant effect on assay signal at the final concentration (e.g., <10% change).
Signal Stability <10% signal change over the expected plate reading window.
CV of Controls <10% for both positive and negative controls.
Z'-factor Consistently > 0.5 over multiple days.[5]

Conclusion

This document outlines a systematic and robust HTS strategy for the initial biological characterization of the novel compound this compound. By employing a tiered approach, starting with broad phenotypic screening and progressing to more specific mechanism-of-action assays, researchers can efficiently identify potential bioactivities and pave the way for further lead optimization and drug development. The detailed protocols and emphasis on rigorous validation provide a solid foundation for a successful screening campaign.

References

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  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • Wang, Y. M., et al. (n.d.). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology. Retrieved from [Link]

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  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Profiling of 3-Bromo-N-ethyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Nitroaromatic Compounds

3-Bromo-N-ethyl-5-nitrobenzamide is a synthetic small molecule featuring a nitroaromatic scaffold. Compounds within this class are known to exhibit a wide array of biological activities, frequently stemming from their electrophilic nature and capacity to undergo redox cycling. The presence of a nitro group, a strong electron-withdrawing moiety, can confer properties ranging from antimicrobial to anticancer activity, often through mechanisms involving enzyme inhibition or the induction of oxidative stress.

Given the absence of a defined biological target for this compound, a systematic and tiered in vitro assay cascade is the most logical and resource-efficient strategy for its initial characterization. This guide provides a comprehensive framework for researchers, outlining a series of validated protocols to first identify a biological effect (phenotypic screening) and subsequently elucidate the underlying mechanism of action.

Our approach is structured as follows:

  • Tier 1: Broad Phenotypic Screening: Initial assays to detect general cytotoxic and antimicrobial effects.

  • Tier 2: Mechanistic Elucidation: Follow-up assays to investigate the mode of action, such as induction of apoptosis or oxidative stress, based on Tier 1 findings.

  • Parallel Biochemical Screening: General enzyme inhibition assays that can be run concurrently or as a hypothesis-driven follow-up.

Throughout this process, we will emphasize the importance of recognizing and mitigating potential assay artifacts, such as those caused by Pan-Assay Interference Compounds (PAINS), to ensure data integrity.

Tier 1: Phenotypic Screening

The initial goal is to ascertain whether this compound elicits a biological response in cellular or microbial systems.

Assay 1.1: General Cellular Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

This assay provides a robust, high-throughput method to determine if the compound has a general toxic effect on mammalian cells. A positive result (a decrease in cell viability) warrants further investigation into the mechanism of cell death.

Application Notes & Protocols: The Use of 3-Bromo-N-ethyl-5-nitrobenzamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a robust alternative to traditional high-throughput screening (HTS).[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1] This document provides a detailed, practical guide for researchers, scientists, and drug development professionals on the hypothetical application of a novel fragment, 3-Bromo-N-ethyl-5-nitrobenzamide , in an FBDD campaign. While this compound is presented as an illustrative example, the principles, protocols, and strategic considerations detailed herein are universally applicable and grounded in established scientific methodologies. We will traverse the entire FBDD workflow, from the initial characterization of the fragment and target selection to primary screening, hit validation, and ultimately, the strategic evolution of the fragment hit into a viable lead compound.

Introduction to Fragment-Based Drug Design (FBDD): A Paradigm of Efficiency

The core principle of FBDD is to identify low-molecular-weight compounds (fragments) that bind with low affinity but high efficiency to a biological target.[2] These initial "hits" then serve as starting points for the rational, structure-guided construction of more potent and selective lead compounds.[2] This approach contrasts with HTS, which screens large libraries of complex molecules to find high-affinity binders in a single step.

The advantages of FBDD are manifold. Due to their simplicity, fragment libraries can cover a vast amount of chemical space with a relatively small number of compounds.[2] Furthermore, the optimization process, guided by structural biology techniques, allows for a more controlled and efficient improvement of binding affinity and other drug-like properties, a concept known as maximizing "ligand efficiency."

The general workflow of an FBDD campaign is a multi-stage process that integrates biophysical screening, structural biology, and medicinal chemistry.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_opt Phase 3: Hit-to-Lead Target_Selection Target Selection & Validation Fragment_Library Fragment Library (incl. This compound) Screening Primary Screening (NMR, SPR, X-ray) Target_Selection->Screening Hit_Validation Hit Validation & Characterization Screening->Hit_Validation SBDD Structure-Based Design (SBDD) Hit_Validation->SBDD Lead_Opt Lead Optimization (Growing, Linking) SBDD->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Characterization of this compound as a Fragment

The selection of high-quality fragments is paramount to the success of an FBDD campaign. An ideal fragment should possess favorable physicochemical properties that adhere to the "Rule of Three" (Ro3).[3] This rule provides a useful guideline for selecting fragments with a higher probability of being developed into successful drugs.[4][5]

2.1. Physicochemical Properties

PropertyEstimated Value"Rule of Three" GuidelineConformance
Molecular Weight (MW) ~273.1 g/mol < 300 g/mol Yes
cLogP ~2.1≤ 3Yes
Hydrogen Bond Donors 1 (Amide N-H)≤ 3Yes
Hydrogen Bond Acceptors 3 (Amide C=O, two Nitro O)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

Table 1: Estimated physicochemical properties of this compound and their conformance to the "Rule of Three."

The estimated properties suggest that this compound is an excellent candidate for inclusion in a fragment library. Its molecular weight and complexity are low, and it possesses a balanced number of hydrogen bond donors and acceptors. The presence of a bromine atom provides a useful vector for future chemical elaboration, and the nitro group can be a key interaction point or be replaced during optimization.

2.2. Synthesis and Handling

The synthesis of N-substituted benzamides is a well-established area of organic chemistry. A plausible synthetic route to this compound would involve the amidation of 3-bromo-5-nitrobenzoic acid. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with ethylamine.

For laboratory use, the compound should be stored in a cool, dry place. Based on the GHS classifications for similar compounds like 3-bromo-5-nitrobenzaldehyde, it should be handled with appropriate personal protective equipment, as it may be harmful if swallowed and cause skin and eye irritation.[6]

Hypothetical FBDD Campaign: Targeting a Bromodomain

To illustrate the application of this compound, we will consider a hypothetical FBDD campaign against the BRD4 bromodomain , a well-validated target in oncology. Bromodomains are protein modules that recognize acetylated lysine residues, and their inhibition is a promising therapeutic strategy.

Our fragment, with its amide and aromatic functionalities, presents a plausible scaffold for interacting with the key residues in the acetyl-lysine binding pocket of BRD4.

Primary Screening and Hit Validation Protocols

Because fragments typically bind with weak affinity (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[1] A multi-pronged approach using several orthogonal techniques is highly recommended to confidently identify true hits and discard false positives.

4.1. Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a powerful label-free technique for detecting and quantifying biomolecular interactions in real-time.[7][8] It is particularly useful for primary screening of fragment libraries due to its sensitivity and relatively high throughput.[7]

Objective: To identify fragments that bind to the BRD4 bromodomain and to estimate their binding affinity (K_D).

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human BRD4 bromodomain (>95% purity)

  • Screening buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound stock solution (100 mM in DMSO)

  • Fragment library, with each fragment solubilized in DMSO.

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize BRD4 onto the chip surface via amine coupling to a target density of ~8000-10000 Response Units (RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.

    • A reference flow cell should be prepared in the same way but without the protein to allow for reference subtraction.

  • Primary Screen:

    • Prepare a plate with the fragment library, including this compound, at a final concentration of 200 µM in screening buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).

    • Inject each fragment over the BRD4 and reference surfaces for 60 seconds, followed by a 120-second dissociation phase.

    • Monitor the change in RU. A binding "hit" is identified by a significant increase in RU on the BRD4 surface compared to the reference cell.

  • Hit Validation and Affinity Determination:

    • For initial hits, perform a dose-response analysis. Prepare serial dilutions of this compound (e.g., from 500 µM down to ~1 µM).

    • Inject each concentration and measure the steady-state binding response.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

4.2. Protocol 2: NMR Spectroscopy Screening

NMR spectroscopy is a highly robust method for FBDD, capable of detecting very weak interactions.[9] Protein-observed methods like ¹H-¹⁵N HSQC are particularly powerful for hit validation and mapping the binding site.[9][10]

Objective: To confirm the binding of this compound to BRD4 and to identify the amino acid residues involved in the interaction.

Materials:

  • High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • ¹⁵N-isotopically labeled BRD4 protein

  • NMR buffer: 20 mM Tris-HCl pH 7.0, 150 mM NaCl, 5 mM DTT, 10% D₂O

  • This compound stock solution (100 mM in d6-DMSO)

Methodology:

  • Reference Spectrum:

    • Prepare a sample of 50 µM ¹⁵N-labeled BRD4 in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific backbone amide in the protein.

  • Screening:

    • Add this compound to the protein sample to a final concentration of 500 µM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis:

    • Overlay the reference and screening spectra.

    • Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) for the peaks corresponding to the amino acids at or near the binding site.

    • Identify the residues with significant CSPs. By mapping these residues onto the known 3D structure of BRD4, the binding site of the fragment can be determined.

4.3. Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode of the fragment.[11] This information is invaluable for the subsequent hit-to-lead optimization phase.[11][12]

Objective: To determine the high-resolution crystal structure of the BRD4-fragment complex.

Materials:

  • Crystals of apo-BRD4

  • Cryoprotectant solution (e.g., crystallization buffer supplemented with 25% glycerol)

  • This compound

  • X-ray diffraction equipment (synchrotron source recommended)

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving this compound in the cryoprotectant solution to a concentration of 10-50 mM.

    • Transfer an apo-BRD4 crystal into the soaking solution and incubate for a period ranging from a few minutes to several hours.[13] The optimal soaking time needs to be determined empirically.[13]

  • Data Collection:

    • Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the known apo-BRD4 structure.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the precise orientation of this compound in the binding pocket.

    • Analyze the key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once this compound is confirmed as a binder and its binding mode is elucidated, the hit-to-lead phase begins.[14] The goal is to rationally modify the fragment to increase its affinity and selectivity while maintaining favorable physicochemical properties.[14][15][16]

5.1. Key Optimization Strategies

There are three primary strategies for evolving a fragment hit:

  • Fragment Growing: This involves adding chemical moieties to the fragment to make additional favorable interactions with the target protein.[17]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[17]

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single novel chemical entity.

Hit_to_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Outcome Fragment_Hit Fragment Hit (this compound) KD ~ 500 µM Growing Fragment Growing (Target unoccupied pockets) Fragment_Hit->Growing Linking Fragment Linking (Connect to adjacent fragment) Fragment_Hit->Linking Merging Fragment Merging (Combine with another hit) Fragment_Hit->Merging Lead_Compound Lead Compound KD < 1 µM Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Figure 2: Common strategies for hit-to-lead optimization in FBDD.

5.2. A Hypothetical "Growing" Strategy

Assuming the crystal structure reveals that the bromine atom of this compound points towards an unexplored hydrophobic pocket adjacent to the primary binding site, a "growing" strategy would be employed.

  • Structure-Based Design: Using the co-crystal structure, computational chemists can model various chemical extensions from the bromine position. A Suzuki coupling, for example, could be used to introduce a variety of aryl or heteroaryl groups.

  • Synthesis: A small, focused library of analogs would be synthesized. For instance, replacing the bromine with phenyl, pyridyl, or thiophene groups.

  • Iterative Screening: These new, larger compounds would be tested for their affinity to BRD4 using SPR.

  • Structure-Activity Relationship (SAR) Analysis: The binding data from these analogs will establish an initial SAR. This iterative cycle of design, synthesis, and testing is the core of the lead optimization process.[15]

Through this process, the initial low-affinity fragment hit can be systematically elaborated into a potent lead compound with nanomolar affinity, ready for further preclinical development.

Conclusion

The application of this compound in this hypothetical FBDD campaign demonstrates the power and logic of this drug discovery approach. By starting with a well-characterized, Ro3-compliant fragment, and employing a suite of sensitive biophysical techniques, a clear path from a weak-binding hit to a potent lead compound can be established. The protocols and strategies outlined in these notes provide a robust framework for researchers to apply these principles to their own drug discovery projects, underscoring the importance of integrating structural biology, biophysics, and medicinal chemistry for success.

References

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Application Notes and Protocols for the Derivatization of 3-Bromo-N-ethyl-5-nitrobenzamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzamide moiety represents a privileged scaffold, present in a multitude of clinically approved drugs and late-stage clinical candidates. Its synthetic tractability and ability to form key hydrogen bonding interactions with biological targets underpin its widespread use. The compound 3-bromo-N-ethyl-5-nitrobenzamide is a particularly attractive starting point for the generation of compound libraries for structure-activity relationship (SAR) studies. The strategic placement of three distinct functional groups—the secondary amide, the bromine atom, and the nitro group—on the aromatic core provides orthogonal handles for chemical modification. This allows for a systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physiochemical properties and pharmacological activity.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a key pharmacophoric element. However, it is also often considered a structural alert due to potential metabolic liabilities.[1][2] The derivatization strategy for this scaffold is therefore twofold: leveraging the existing functional groups for diversification and exploring bioisosteric replacements for the nitro group to mitigate potential toxicity while retaining or enhancing biological activity.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of this compound. We will present detailed, field-proven protocols for the synthesis of the starting material and its subsequent modification at each of the three key functional sites. Each protocol is presented with an explanation of the underlying chemical principles and the rationale for the chosen experimental conditions, ensuring both technical accuracy and practical applicability.

I. Synthesis of the Starting Material: this compound

The synthesis of the target compound begins with the commercially available 3-bromo-5-nitrobenzoic acid. The formation of the amide bond with ethylamine is a critical first step. While direct condensation is possible, it often requires harsh conditions. A more reliable and higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with ethylamine.[5]

Protocol 1: Synthesis of this compound

Step 1: Formation of 3-Bromo-5-nitrobenzoyl chloride

  • To a stirred solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-bromo-5-nitrobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the crude 3-bromo-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCM.

  • Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

II. Derivatization Strategies for SAR Studies

The true utility of this compound lies in its potential for diversification. The following sections outline detailed protocols for the selective modification of each functional group.

A. Modification of the Nitro Group: Reduction and Subsequent Functionalization

The reduction of the nitro group to an aniline is a pivotal transformation, as it not only removes a potential toxicophore but also provides a versatile synthetic handle for a wide range of further modifications.[2] The resulting aniline is significantly more nucleophilic than the starting material, allowing for acylation, sulfonylation, and alkylation reactions.

G start This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂·2H₂O) start->reduction aniline 3-Amino-5-bromo-N-ethylbenzamide reduction->aniline acylation Acylation (Acyl Chlorides, Anhydrides) aniline->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) aniline->sulfonylation alkylation Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) aniline->alkylation amides N-Acyl Derivatives acylation->amides sulfonamides N-Sulfonyl Derivatives sulfonylation->sulfonamides amines N-Alkyl/Aryl Derivatives alkylation->amines

Caption: Derivatization workflow at the nitro group.

Method A: Catalytic Hydrogenation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Add 10% palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-5-bromo-N-ethylbenzamide, which is often pure enough for the next step.

Method B: Chemical Reduction with Tin(II) Chloride

  • To a stirred solution of this compound (1.0 eq) in ethanol (EtOH), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

a) Acylation to form Amides

  • Dissolve 3-amino-5-bromo-N-ethylbenzamide (1.0 eq) and a base such as pyridine or TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup as described in Protocol 1, Step 2.

  • Purify the product by column chromatography or recrystallization.

b) Sulfonylation to form Sulfonamides

  • Dissolve 3-amino-5-bromo-N-ethylbenzamide (1.0 eq) in pyridine or a mixture of DCM and pyridine.[6]

  • Cool to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir at room temperature until the reaction is complete.

  • Pour the reaction mixture into 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry and concentrate.

  • Purify the resulting sulfonamide by column chromatography.

B. Modification at the Bromine Atom: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context.[7][8]

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R Product Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition [Ar-Pd(II)(NR₁R₂)L] [Ar-Pd(II)(NR₁R₂)L] Ar-Pd(II)(Br)L->[Ar-Pd(II)(NR₁R₂)L] Amine Coordination & Deprotonation (HNR₁R₂ + Base) [Ar-Pd(II)(NR₁R₂)L]->Pd(0)L Reductive Elimination Ar-NR₁R₂ Ar-NR₁R₂ [Ar-Pd(II)(NR₁R₂)L]->Ar-NR₁R₂ Product

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).[9]

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)10012
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)908
Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME/H₂O (3:1)8516
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 eq).[10]

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C. Modification of the N-ethyl Amide Group

While derivatization at the amide nitrogen is less common for secondary amides, it can provide valuable SAR data. This typically involves more challenging reactions such as N-dealkylation followed by re-alkylation or transamidation. These methods are generally lower yielding and require careful optimization.

III. Data Presentation and Interpretation

Systematic derivatization of the this compound scaffold will generate a library of analogs. The biological data obtained from these compounds should be tabulated to facilitate SAR analysis.

Table 2: Hypothetical SAR Data for a Kinase Inhibition Assay

Compound IDR¹ (at C5)R² (at C3)IC₅₀ (nM)
Parent -NO₂-Br1500
1a -NH₂-Br850
1b -NH-Ac-Br600
1c -NH-SO₂Me-Br450
2a -NO₂-Phenyl750
2b -NO₂-4-Pyridyl300
3a -NH₂-Phenyl250
3b -NH₂-4-Pyridyl50
  • Reduction of the nitro group to an amine (e.g., 1a ) improves activity.

  • Acylation and especially sulfonylation of the resulting amine (e.g., 1b , 1c ) further enhances potency.

  • Substitution at the bromine position with aromatic rings is beneficial (e.g., 2a , 2b ).

  • Combining modifications at both sites leads to a significant increase in potency (e.g., 3a , 3b ).

IV. Conclusion

This compound is a versatile and strategically designed starting material for the generation of diverse compound libraries for SAR studies. The protocols outlined in this application note provide a robust framework for the systematic exploration of chemical space around this privileged scaffold. By employing reliable and well-established synthetic methodologies, researchers can efficiently generate novel analogs with potentially improved pharmacological profiles. The careful analysis of the resulting SAR data will be instrumental in guiding the design of next-generation therapeutic agents.

References

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. J. Med. Chem. 2019, 62, 11, 5351–5363. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. (2025, March 25). [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett. 2024, 26, 29, 5849–5853. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. (2023, January 22). [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. (2021, January 30). [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (2022, June 5). [Link]

  • CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides.
  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. (2021, April 15). [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. J. Med. Chem. 2019, 62, 11, 5351–5363. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. (2019, July 29). [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. (2025, April 9). [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate. (2025, August 10). [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023, September 28). [Link]

  • The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • Benzylidene hydrazine benzamide derivatives QSAR study. jppres. (2023, November 1). [Link]

  • Nitro-Group-Containing Drugs. J. Med. Chem. 2019, 62, 13, 5985–6010. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (2019, February 26). [Link]

  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? ResearchGate. (2014, December 21). [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. (2025, August 6). [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. YouTube. (2025, April 27). [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. (2025, August 6). [Link]

  • CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025, April 3). [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). [Link]

  • Buchwald-Hartwig coupling. YouTube. (2019, January 7). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-ethyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-N-ethyl-5-nitrobenzamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you enhance the yield and purity of your product. As a key intermediate in medicinal chemistry and materials science, robust and high-yielding synthesis of this molecule is critical.[1] This guide is designed for chemistry professionals engaged in research and development.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the coupling of 3-bromo-5-nitrobenzoic acid with ethylamine.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield in amide coupling reactions is a frequent challenge stemming from several potential root causes.[2] A systematic approach to troubleshooting is essential.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3] The hydroxyl group of the carboxylic acid must first be converted into a better leaving group. If this activation step is incomplete or inefficient, the yield will suffer.

    • For Thionyl Chloride (SOCl₂) Method: Ensure the SOCl₂ is fresh and the reaction is performed under strictly anhydrous conditions. Moisture will quench the highly reactive acyl chloride intermediate.[4]

    • For Carbodiimide (EDC/DCC) Methods: These reagents can be deactivated by moisture. Additionally, the O-acylisourea intermediate is highly reactive and can rearrange to a stable N-acylurea byproduct, which cannot acylate the amine.[5] The inclusion of additives like 1-hydroxybenzotriazole (HOBt) can mitigate this by forming a more stable active ester intermediate.[6]

  • Suboptimal Reaction Conditions:

    • Temperature: While initial acid activation with SOCl₂ may require heating (reflux), the subsequent reaction with the amine is often exothermic. Adding the amine solution at a controlled, lower temperature (e.g., 0-5 °C) before allowing the reaction to warm to room temperature can prevent side reactions.[7]

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard.[5][7] Ensure your starting materials are fully soluble in the chosen solvent to maintain a homogeneous reaction mixture.

    • Base: When using the acyl chloride method or EDC coupling, a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is crucial to neutralize the HCl or acid catalyst generated, driving the reaction to completion.[6][7] At least two equivalents of the amine or one equivalent of amine and one equivalent of a tertiary amine base should be used.

  • Work-up and Purification Losses: The product, this compound, is a solid. Significant product can be lost during aqueous washes if not performed correctly, or during purification. Recrystallization is often a better method for purification than chromatography to maximize yield for amide products.[8]

Question 2: I'm seeing a significant amount of unreacted 3-bromo-5-nitrobenzoic acid in my crude product. How can I improve conversion?

Answer: The persistence of the starting carboxylic acid is a clear indicator of incomplete activation or insufficient amine nucleophilicity.

  • Stoichiometry Check: Ensure you are using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to help drive the reaction forward.[9] If using the acyl chloride route, ensure at least 2 equivalents of the amine are used to also act as the base.

  • Activation Time & Temperature: When preparing the acyl chloride with SOCl₂, ensure the reaction goes to completion. This can be monitored by the cessation of HCl and SO₂ gas evolution. Refluxing for 1-2 hours is typical before removing the excess SOCl₂ under vacuum.[4]

  • Amine Addition: For the EDC/HOBt protocol, the carboxylic acid, HOBt, and EDC should be pre-activated for a short period (15-30 minutes) before the amine is introduced.[10] This ensures the active ester is formed in sufficient concentration before the amine is added.

  • Increase Reaction Time: While many amide couplings are complete within a few hours, sterically or electronically challenging substrates may require longer reaction times. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acid spot is no longer visible.

Question 3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can they be minimized?

Answer: Side product formation is a common issue that complicates purification and reduces yield.

  • N-Acylurea Formation (with EDC/DCC): As mentioned, the O-acylisourea intermediate can rearrange. This is minimized by using HOBt or HOAt as an additive, which rapidly traps the intermediate to form an active ester.[5][6]

  • Symmetrical Anhydride Formation: If the activated carboxylic acid intermediate does not react with the amine, it can react with another molecule of the carboxylate to form a symmetric anhydride. While this anhydride is still reactive towards the amine, it represents a less efficient pathway. Ensuring a slight excess of the amine and efficient mixing can help prevent this.

  • Diacylation of the Amine: While less common with primary amines like ethylamine under controlled conditions, it's a possibility if reaction conditions are too harsh or if there is a large excess of the activated acid.

Purification Strategy: If impurities persist, purification is necessary. While column chromatography is an option, recrystallization is often highly effective for amides and can significantly improve purity with minimal yield loss.[8] A good starting solvent system to try for recrystallization is ethanol or an ethyl acetate/hexane mixture.

Visualizing the Process: Workflows and Mechanisms

A clear understanding of the reaction workflow and underlying mechanisms is key to successful synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Combine 3-bromo-5-nitrobenzoic acid & Anhydrous Solvent (DCM/THF) activator Add Activating Agent (e.g., SOCl₂ or EDC/HOBt) start->activator Step 1 cool Cool Reaction to 0°C activator->cool Proceed when activation is complete add_amine Slowly Add Ethylamine & Base (if needed, e.g., DIPEA) cool->add_amine Step 2 react Stir at Room Temperature (Monitor by TLC) add_amine->react Step 3 quench Quench Reaction (e.g., add water/aq. HCl) react->quench Proceed when reaction is complete extract Extract with Organic Solvent quench->extract Step 4 wash Wash Organic Layer (aq. NaHCO₃, brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify Product (Recrystallization/Chromatography) dry->purify

// Nodes RCOOH [label="{R-COOH | 3-bromo-5-nitrobenzoic acid}"]; EDC [label="{EDC | Carbodiimide}", fillcolor="#F1F3F4"]; O_acyl [label="{O-Acylisourea Intermediate | Highly Reactive}", fillcolor="#FBBC05"]; HOBt [label="{HOBt}", fillcolor="#F1F3F4"]; ActiveEster [label="{HOBt Active Ester | More Stable Intermediate}", fillcolor="#4285F4"]; Amine [label="{R'-NH₂ | Ethylamine}", fillcolor="#F1F3F4"]; Amide [label="{R-CONH-R' | Final Product}", fillcolor="#EA4335"]; Urea [label="{EDC-Urea | Byproduct}"]; N_acyl [label="{N-Acylurea | Dead-end Byproduct}", fillcolor="#5F6368"];

// Edges RCOOH -> O_acyl; EDC -> O_acyl; O_acyl -> N_acyl [label="Rearrangement (Side Reaction)", color="#EA4335"]; O_acyl -> ActiveEster [label="Fast Trapping"]; HOBt -> ActiveEster; ActiveEster -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; Amide -> HOBt [style=dashed, label="Regenerated"]; O_acyl -> Urea [style=invis]; // for layout ActiveEster -> Urea [style=invis]; // for layout } caption: "Mechanism of EDC/HOBt Mediated Amide Coupling."

Frequently Asked Questions (FAQs)

Q: Which coupling method is better for this synthesis: SOCl₂ or EDC/HOBt?

A: Both methods are effective, but the choice depends on substrate sensitivity, scale, and desired purity profile. The following table provides a comparison:

FeatureThionyl Chloride (SOCl₂) MethodEDC/HOBt Method
Reactivity Very high; forms a highly reactive acyl chloride.High, but more controlled via an active ester intermediate.[6]
Conditions Can require heating (reflux); generates acidic HCl byproduct.Typically performed at room temperature; milder conditions.[3]
Substrate Scope Less suitable for molecules with acid-sensitive functional groups.Broad scope; widely used in peptide synthesis with sensitive substrates.[6]
Work-up Requires removal of excess SOCl₂ (volatile) and neutralization of HCl.Byproduct (EDC-urea) is water-soluble, simplifying removal via aqueous washes.[5]
Safety SOCl₂ is corrosive and moisture-sensitive; reaction releases toxic SO₂ and HCl gas.Reagents are generally less hazardous, although skin sensitization can occur.
Recommendation Good for robust, large-scale synthesis where cost is a factor.Preferred for this synthesis due to milder conditions and cleaner reaction profiles.

Q: How critical is moisture control for this reaction?

A: Extremely critical, regardless of the method used. Water will react readily with the activated intermediates (acyl chloride or O-acylisourea), hydrolyzing them back to the starting carboxylic acid.[11] This directly reduces the yield. Always use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) for best results.

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the spot for the starting carboxylic acid (which is quite polar and will have a low Rf) disappear as a new, less polar spot for the amide product appears at a higher Rf. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Optimized Experimental Protocol (EDC/HOBt Method)

This protocol is optimized for a high-yield, lab-scale synthesis of this compound.

Materials:

  • 3-bromo-5-nitrobenzoic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Ethylamine (2.0 M solution in THF) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up reagents (1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Stir the mixture until all solids dissolve. Add EDC·HCl (1.2 eq) and DIPEA (1.5 eq). Stir the solution at room temperature for 20 minutes. The solution should remain clear.

  • Amine Addition: Cool the flask to 0 °C in an ice bath. Slowly add the ethylamine solution (1.2 eq) dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion by TLC.

  • Work-up: Once the starting acid is consumed, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol or an ethyl acetate/hexanes mixture to yield this compound as a solid.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Le-Huy, H., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Stensland, B., et al. (2015).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science.
  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023).
  • ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

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Troubleshooting O-alkylation vs N-alkylation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Troubleshooting O-alkylation vs. N-alkylation in Benzamide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuanced challenges of synthetic chemistry. This guide provides in-depth, actionable advice to help you navigate the competitive O- vs. N-alkylation of benzamides, a critical transformation in medicinal chemistry and materials science.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are O-alkylation and N-alkylation in the context of benzamides?

A: When a benzamide is deprotonated with a base, it forms an ambident anion with nucleophilic character on both the nitrogen and oxygen atoms. The subsequent reaction with an alkylating agent (e.g., an alkyl halide) can occur at either of these sites.

  • N-alkylation is the reaction at the nitrogen atom, yielding the desired N-alkyl benzamide, which is a substituted amide.

  • O-alkylation is the reaction at the oxygen atom, resulting in an imidate ester (or imino ether).

This choice between the two sites is known as regioselectivity.[1][2][3]

Q2: Why is selective N-alkylation so important in drug development?

A: N-alkylated benzamides are a common motif in a vast array of pharmaceuticals and bioactive molecules. The N-alkyl group is often crucial for modulating a compound's pharmacological properties, including its binding affinity to biological targets, solubility, and metabolic stability. The resulting N-alkyl amide bond is generally very stable. In contrast, the O-alkylated imidate ester product is often less stable and possesses entirely different chemical and biological properties, making it an undesirable byproduct in most drug discovery campaigns.

Q3: What are the key factors that determine whether O- or N-alkylation occurs?

A: The outcome of the reaction is a delicate balance of several factors that can be strategically manipulated:

  • The Alkylating Agent: The electronic nature of the electrophile is paramount. This is well-explained by Hard and Soft Acids and Bases (HSAB) theory.[4][5]

  • The Base & Counter-ion: The choice of base determines the degree of deprotonation and the nature of the resulting ion pair.

  • The Solvent: The solvent's polarity and ability to solvate the ions can dramatically influence the reactivity of the nucleophilic sites.

  • Temperature: Temperature affects the reaction rate and can determine whether the reaction is under kinetic or thermodynamic control.[6][7][8]

A detailed breakdown of how to control these factors is provided in the Troubleshooting Guide below.

Q4: How can I quickly determine if I have the O- or N-alkylated product?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[9][10]

  • ¹H NMR: Look at the chemical shift of the protons on the carbon directly attached to the heteroatom (e.g., the -CH₂- group of a benzyl substituent).

    • For N-alkylation (R-N-CH₂-Ar), these protons typically appear around 4.3-4.8 ppm .

    • For O-alkylation (R-O-CH₂-Ar), these protons are shifted further downfield, usually appearing around 5.0-5.5 ppm , due to the greater electronegativity of oxygen.

  • ¹³C NMR: The chemical shift of the carbon attached to the heteroatom is also diagnostic. The carbon in an O-alkyl group will have a higher chemical shift (further downfield) than the carbon in an N-alkyl group.[11]

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation from the alkyl group's protons to the amide carbonyl carbon in the N-alkylated product, which would be absent in the O-alkylated isomer.[10]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction is yielding the O-alkylated product (imidate ester) instead of the desired N-alkylated benzamide.

This is the most common issue and is rooted in the fundamental principles of reactivity.

Cause A: A Mismatch of Hard/Soft Reagents (HSAB Theory)

  • The "Why": The deprotonated amide anion has two nucleophilic sites: the oxygen, which is a "hard" nucleophile (high charge density, less polarizable), and the nitrogen, which is a "soft" nucleophile (lower charge density, more polarizable). The Hard and Soft Acids and Bases (HSAB) theory states that hard acids prefer to react with hard bases, and soft acids with soft bases.[4][5] If you use a "hard" alkylating agent (electrophile), it will preferentially react with the hard oxygen atom.

  • Solution A: Switch to a "Softer" Alkylating Agent. To favor N-alkylation, you must use a soft electrophile. Alkyl iodides are softer than bromides, which are softer than chlorides. Alkyl triflates and sulfates are very hard electrophiles and strongly favor O-alkylation.[3]

Alkylating Agent Type HSAB Character Typical Result Example
Alkyl Iodide (R-I)SoftN-Alkylation Methyl Iodide
Alkyl Bromide (R-Br)Borderline/SoftGood N-AlkylationBenzyl Bromide
Alkyl Chloride (R-Cl)Borderline/HardMixture or O-AlkylationBenzyl Chloride
Dialkyl Sulfate (R₂SO₄)HardO-Alkylation Dimethyl Sulfate
Alkyl Triflate (R-OTf)Very HardStrong O-AlkylationMethyl Triflate
Trialkyloxonium SaltsVery HardStrong O-AlkylationTrimethyloxonium tetrafluoroborate

Cause B: Reaction Conditions Favoring O-Alkylation

  • The "Why": The reaction environment dictates the state of the amide anion. "Free" anions, often found in highly polar aprotic solvents, tend to react at the most electronegative atom, the oxygen (kinetic control). Furthermore, certain metal counter-ions from the base can chelate the oxygen, blocking it and promoting N-alkylation.

  • Solution B: Optimize Base, Solvent, and Temperature.

    • Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is a classic choice. The sodium cation (Na⁺) effectively coordinates with the oxygen, sterically hindering O-alkylation and favoring the N-alkylation pathway. In contrast, bases with large, non-coordinating cations like Cesium (Cs₂CO₃) may lead to less selectivity.[12]

    • Solvent Choice: Use polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents effectively solvate the metal cation, but leave the amide anion relatively free to react. THF is often preferred as it is less reactive than DMF at higher temperatures.[12]

    • Temperature Control (Kinetic vs. Thermodynamic): The N-alkylated product is generally the more thermodynamically stable product, while the O-alkylated product is often formed faster (the kinetic product).[6][7][13] Running the reaction at low temperatures (e.g., 0 °C to room temperature) can favor the kinetic O-alkyl product. Conversely, heating the reaction can allow the initially formed O-alkyl product to revert and equilibrate to the more stable N-alkyl product.[7] Therefore, if you are getting the O-alkyl product, consider running the reaction at a higher temperature (e.g., 80-110 °C).[8][14]

Parameter To Favor N-Alkylation To Favor O-Alkylation Rationale
Base NaH, KH, KHMDSCs₂CO₃, K₂CO₃Small, hard cations (Na⁺, K⁺) chelate the oxygen, directing attack to the nitrogen.
Solvent THF, DMFAcetone, AcetonitrilePolar aprotic solvents are generally preferred for creating a reactive nucleophile.[12]
Temperature Higher Temp (e.g., >60°C)Lower Temp (e.g., <0°C)Favors the thermodynamically more stable N-alkyl product over the kinetically formed O-alkyl product.[7]
Problem 2: My reaction is slow and gives a low yield of the N-alkylated product.

Cause: Insufficient Deprotonation or Reactivity

  • The "Why": Amides are not very acidic (pKa ≈ 17 for the N-H proton). A base that is not strong enough will not fully deprotonate the amide, leading to a low concentration of the required nucleophile and a slow or incomplete reaction.[12]

  • Solution: Use a sufficiently strong base. Carbonate bases (like K₂CO₃) are often not strong enough for simple benzamides unless high temperatures are used.[15] Stronger bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are much more effective and allow the reaction to proceed at lower temperatures.[12] Always ensure your reagents and solvents are anhydrous, as water will quench the base and the amide anion.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of Benzamide

This is a representative protocol and may require optimization for your specific substrate.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 10 mL per 1 mmol of benzamide).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Amide Addition: Dissolve the benzamide (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkylating agents or to ensure thermodynamic control, the mixture can be heated to reflux (approx. 66 °C for THF) and monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Visualizations & Diagrams

Diagram 1: Competing O- vs. N-Alkylation Pathways

G cluster_start Reactants cluster_anion Ambident Nucleophile cluster_products Products start_amide Benzamide base + Base (e.g., NaH) anion Benzamide Anion (Resonance Stabilized) base->anion Deprotonation n_prod N-Alkylated Benzamide (Thermodynamic Product) anion->n_prod  Soft Electrophile (e.g., R-I)  Higher Temperature  Coordinating Cation (Na⁺) o_prod O-Alkylated Imidate Ester (Kinetic Product) anion->o_prod  Hard Electrophile (e.g., R-OTf)  Low Temperature  Non-Coordinating Cation

Caption: Factors influencing the regioselectivity of benzamide alkylation.

Diagram 2: Troubleshooting Workflow

G start Analyze Reaction Outcome (by NMR) is_o_alk O-Alkylation Observed start->is_o_alk Major Product? is_mixture Mixture of O/N Products start->is_mixture Mixture? is_low_yield Low Yield start->is_low_yield Low Yield / No Reaction? sol_hsab Action: Switch to softer alkylating agent (e.g., R-Br or R-I) is_o_alk->sol_hsab Cause: Hard Electrophile? sol_temp Action: Increase reaction temperature to favor thermodynamic product is_o_alk->sol_temp Cause: Kinetic Control? sol_mix_base Action: Use NaH or KH to ensure O-chelation. Increase temperature. is_mixture->sol_mix_base Cause: Poor Selectivity? sol_yield_base Action: Use stronger base (NaH, KHMDS). Ensure anhydrous conditions. is_low_yield->sol_yield_base Cause: Incomplete Deprotonation? sol_yield_reactivity Action: Activate halide with NaI or use more reactive electrophile. is_low_yield->sol_yield_reactivity Cause: Poor Electrophile?

Caption: A decision tree for troubleshooting benzamide alkylation reactions.

Section 5: References

  • Sardar, B., Jamatia, R., Samanta, A., & Srimani, D. (2022). Ru Doped Hydrotalcite Catalyzed Borrowing Hydrogen-Mediated N-Alkylation of Benzamides, Sulfonamides, and Dehydrogenative Synthesis of Quinazolinones. The Journal of Organic Chemistry, 87(9), 5556–5567. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? [Link]

  • Mehta, R., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 22(15), 4993-5001. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? [Link]

  • Szostak, M., et al. (2017). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Angewandte Chemie International Edition, 56(46), 14535-14539. [Link]

  • Loupy, A., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(7), 562-569. [Link]

  • Wang, Y., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 21(38), 7731-7735. [Link]

  • ResearchGate. (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Wikipedia. (n.d.). HSAB theory. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. (2022). 3.2.1: Hard and Soft Acid and Base Theory. [Link]

  • The Journal of Organic Chemistry. (2019). C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. [Link]

  • National Institutes of Health. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]

  • Macromolecules. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. [Link]

  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (n.d.). (PDF) Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]

  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • European Journal of Organic Chemistry. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: A Study Using 15N NMR Spectroscopy. [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]

Sources

Optimizing reaction conditions for the amidation of 3-bromo-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Amidation of 3-Bromo-5-nitrobenzoyl Chloride

Welcome to the technical support guide for the amidation of 3-bromo-5-nitrobenzoyl chloride. This document is designed for chemistry professionals engaged in drug discovery and development. Here, we move beyond simple protocols to address the nuances of this specific reaction, providing troubleshooting advice and optimization strategies grounded in mechanistic principles. Our goal is to empower you to resolve common experimental challenges and achieve high-yield, high-purity synthesis of your target amide.

Section 1: Reaction Overview and Core Principles

The reaction of 3-bromo-5-nitrobenzoyl chloride with a primary or secondary amine is a classic nucleophilic acyl substitution, often referred to as a Schotten-Baumann reaction.[1][2] The benzoyl chloride is highly activated due to the electron-withdrawing effects of the nitro and bromo groups, making it a potent electrophile. The reaction proceeds rapidly, typically at room temperature.[1][3]

The fundamental transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and generating the desired amide along with hydrochloric acid (HCl). A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products & Byproducts AcylChloride 3-Bromo-5-nitrobenzoyl Chloride (Electrophile) Attack 1. Nucleophilic Attack AcylChloride->Attack Amine Primary or Secondary Amine (Nucleophile) Amine->Attack Base Tertiary Amine Base (e.g., TEA, DIPEA) Salt Amine Hydrochloride Salt Base->Salt Neutralizes HCl to form Intermediate Tetrahedral Intermediate Collapse 2. Collapse & Chloride Expulsion Intermediate->Collapse Attack->Intermediate Forms Amide Target Amide Collapse->Amide Collapse->Salt HCl byproduct G AcylChloride 3-Bromo-5-nitrobenzoyl Chloride center_desired AcylChloride->center_desired center_byproduct AcylChloride->center_byproduct Amine Amine (Nucleophile) Amine->center_desired Desired Pathway Water Water (Contaminant) Water->center_byproduct Side Reaction (Hydrolysis) DesiredAmide Desired Amide AcidByproduct 3-Bromo-5-nitrobenzoic Acid (Byproduct) center_desired->DesiredAmide center_byproduct->AcidByproduct

Sources

Handling and storage recommendations for 3-Bromo-N-ethyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling, storage, and troubleshooting recommendations for 3-Bromo-N-ethyl-5-nitrobenzamide. The information is synthesized from established safety protocols for nitroaromatic compounds and data from structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Acute Toxicity: Harmful if swallowed.[3][4][5][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[3][5][6][7]

As a nitroaromatic compound, there is also a potential for thermal instability and reactivity, especially at elevated temperatures or in the presence of certain chemicals.[8]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Specific recommendations for similar compounds range from room temperature in a cool, dark place (<15°C) to refrigeration (2-8°C).[9][10] A controlled cool environment is preferable.

  • Atmosphere: Store in a well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) if available, especially for long-term storage, to prevent potential degradation from moisture and air.

  • Light: Protect from light.[11][12][13][14][15] Nitroaromatic compounds can be light-sensitive. Store in an amber vial or a container wrapped in aluminum foil.[14][15]

  • Container: Keep the container tightly sealed to prevent moisture absorption.[4]

Q3: Is this compound soluble in common laboratory solvents?

A3: While specific solubility data is limited, based on its chemical structure (a substituted benzamide), it is expected to be sparingly soluble in water and more soluble in organic solvents such as DMSO, DMF, and alcohols. It is always recommended to perform a small-scale solubility test before preparing a stock solution.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound has changed color (e.g., darkened). Degradation due to improper storage (exposure to light, heat, or air).1. Verify storage conditions against recommendations. 2. If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments. 3. For future storage, ensure the container is tightly sealed, protected from light, and stored at the recommended temperature.[12][14]
Inconsistent experimental results. 1. Compound degradation. 2. Incomplete dissolution of the compound. 3. Reaction with incompatible substances.1. Confirm the integrity of the compound. 2. Ensure complete dissolution by gentle warming or sonication if the compound's stability permits. 3. Review all reagents in the experiment for potential incompatibilities with nitroaromatic compounds (e.g., strong reducing or oxidizing agents).[16]
Difficulty dissolving the compound. Use of an inappropriate solvent.1. Consult literature for solubility information on structurally similar compounds. 2. Perform small-scale solubility tests with various organic solvents (e.g., DMSO, DMF, ethanol, methanol).

Experimental Protocols

Protocol for Safe Handling and Preparation of a Stock Solution
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

  • Weighing: Tare a suitable container (e.g., an amber glass vial) on an analytical balance. Carefully weigh the desired amount of this compound.

  • Dissolution: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential thermal degradation.

  • Storage of Solution: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

Workflow for Handling and Storage

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Experimentation cluster_storage Long-term and Solution Storage receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log initial_store Store in Cool, Dark, Dry Place (<15°C or 2-8°C) log->initial_store ppe Wear Appropriate PPE initial_store->ppe Prepare for Use fume_hood Handle in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment solid_storage Solid: Tightly Sealed, Light-Protected, Cool, Dry Conditions experiment->solid_storage Return Unused Solid solution_storage Solution: Tightly Sealed, Light-Protected, -20°C or -80°C experiment->solution_storage Store Stock Solution

Caption: Workflow for receiving, handling, and storing this compound.

References

  • PubChem. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797. [Link]

  • PubChem. 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 16743966. [Link]

  • PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3 | CID 26369867. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • West Pharmaceutical Services. Light Sensitive Drug Products Need Protection. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • Ministry of Manpower. Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. [Link]

  • Pharmaguideline. Protection of Light Sensitive Products. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • PubChem. 3-Nitrobenzamide | C7H6N2O3 | CID 12576. [Link]

  • PubChem. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084. [Link]

  • PubChem. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942. [Link]

  • PubChem. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Synthesis Routes for 3-Bromo-N-ethyl-5-nitrobenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromo-N-ethyl-5-nitrobenzamide is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to this compound, starting from the readily available 3-bromo-5-nitrobenzoic acid. Each route is presented with detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Introduction

This compound's utility as a synthetic intermediate necessitates the selection of an optimal production method. The choice of synthesis route can significantly impact yield, purity, scalability, cost-effectiveness, and environmental footprint. This guide will explore three primary pathways:

  • Route 1: The Acyl Chloride Pathway - A classic and robust two-step method involving the formation of a highly reactive acyl chloride intermediate.

  • Route 2: The Direct Coupling Approach - A modern, one-pot strategy utilizing a coupling agent to directly form the amide bond.

  • Route 3: The Ester Intermediate Pathway - A two-step method that proceeds through an ester intermediate, which then undergoes amidation.

This comparative analysis aims to equip researchers with the necessary information to make an informed decision based on their specific laboratory capabilities and project requirements.

Route 1: The Acyl Chloride Pathway

This well-established, two-step method is often the first choice for amide synthesis due to its generally high yields and the high reactivity of the acyl chloride intermediate.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

The initial step involves the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

graph "Acyl_Chloride_Formation" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"3-Bromo-5-nitrobenzoic_acid" [label="3-Bromo-5-nitrobenzoic acid"]; "SOCl2" [label="Thionyl Chloride (SOCl₂)", shape=ellipse, fillcolor="#FFFFFF"]; "Intermediate_Complex" [label="Intermediate Complex", shape=ellipse, style=dashed]; "3-Bromo-5-nitrobenzoyl_chloride" [label="3-Bromo-5-nitrobenzoyl chloride"]; "SO2_HCl" [label="SO₂ + HCl (g)", shape=ellipse, fillcolor="#FFFFFF"];

"3-Bromo-5-nitrobenzoic_acid" -> "Intermediate_Complex" [label="Reacts with"]; "SOCl2" -> "Intermediate_Complex"; "Intermediate_Complex" -> "3-Bromo-5-nitrobenzoyl_chloride" [label="Decomposes to"]; "Intermediate_Complex" -> "SO2_HCl"; }

Caption: Formation of 3-Bromo-5-nitrobenzoyl chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-bromo-5-nitrobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2-3 eq), either neat or in an inert solvent like toluene.

  • Gently heat the mixture to reflux (approximately 79 °C for neat thionyl chloride) for 2-4 hours. The reaction is complete when the evolution of gas ceases.

  • After cooling, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 3-bromo-5-nitrobenzoyl chloride.

Step 2: Synthesis of this compound

The purified acyl chloride is then reacted with ethylamine to form the desired amide. This is a classic Schotten-Baumann reaction.[1]

graph "Amide_Formation_from_Acyl_Chloride" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Acyl_Chloride" [label="3-Bromo-5-nitrobenzoyl chloride"]; "Ethylamine" [label="Ethylamine", shape=ellipse, fillcolor="#FFFFFF"]; "Base" [label="Base (e.g., Triethylamine)", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="this compound"]; "Salt" [label="Triethylammonium chloride", shape=ellipse, fillcolor="#FFFFFF"];

"Acyl_Chloride" -> "Product"; "Ethylamine" -> "Product"; "Base" -> "Salt"; }

Caption: Amide formation via the Schotten-Baumann reaction.

Experimental Protocol:

  • Dissolve 3-bromo-5-nitrobenzoyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

A study by Jagtap et al. describes a solvent-free approach for a similar reaction, which can be advantageous for green chemistry considerations.[2][3]

Route 2: The Direct Coupling Approach

This one-pot method avoids the isolation of the often-sensitive acyl chloride intermediate by using a coupling agent to activate the carboxylic acid in situ, followed by the addition of the amine.

graph "Direct_Amide_Coupling" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Carboxylic_Acid" [label="3-Bromo-5-nitrobenzoic acid"]; "Ethylamine" [label="Ethylamine", shape=ellipse, fillcolor="#FFFFFF"]; "Coupling_Agent" [label="Coupling Agent (e.g., HATU)", shape=ellipse, fillcolor="#FFFFFF"]; "Base" [label="Base (e.g., DIPEA)", shape=ellipse, fillcolor="#FFFFFF"]; "Activated_Ester" [label="Activated Ester Intermediate", shape=ellipse, style=dashed]; "Product" [label="this compound"]; "Byproducts" [label="Byproducts", shape=ellipse, fillcolor="#FFFFFF"];

"Carboxylic_Acid" -> "Activated_Ester"; "Coupling_Agent" -> "Activated_Ester"; "Base" -> "Activated_Ester"; "Activated_Ester" -> "Product"; "Ethylamine" -> "Product"; "Activated_Ester" -> "Byproducts"; }

Caption: Direct amide coupling using a coupling agent.

Experimental Protocol (using HATU):

  • Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the coupling reagent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq), and stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add ethylamine (1.1-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed with aqueous solutions to remove the coupling agent byproducts and excess reagents.

  • The final product is isolated after drying the organic phase and removing the solvent, followed by purification.

Various coupling reagents can be employed, each with its own advantages in terms of reactivity and side-product profiles.[4]

Route 3: The Ester Intermediate Pathway

This two-step route involves the initial conversion of the carboxylic acid to an ester, which is then subjected to aminolysis with ethylamine.

Step 1: Synthesis of Ethyl 3-Bromo-5-nitrobenzoate

This esterification is typically carried out under acidic conditions, a classic Fischer esterification.

graph "Esterification" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"Carboxylic_Acid" [label="3-Bromo-5-nitrobenzoic acid"]; "Ethanol" [label="Ethanol", shape=ellipse, fillcolor="#FFFFFF"]; "Acid_Catalyst" [label="Acid Catalyst (e.g., SOCl₂)", shape=ellipse, fillcolor="#FFFFFF"]; "Ester" [label="Ethyl 3-Bromo-5-nitrobenzoate"]; "Water" [label="Water", shape=ellipse, fillcolor="#FFFFFF"];

"Carboxylic_Acid" -> "Ester"; "Ethanol" -> "Ester"; "Acid_Catalyst" -> "Ester"; "Ester" -> "Water" [style=invis]; }

Caption: Fischer esterification to form the ethyl ester.

Experimental Protocol:

  • To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in an excess of anhydrous ethanol, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, at 0 °C.[5]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the ester by column chromatography to yield ethyl 3-bromo-5-nitrobenzoate. A reported yield for this reaction is as high as 99%.[5]

Step 2: Synthesis of this compound

The purified ester is then reacted with ethylamine to form the amide.

graph "Aminolysis_of_Ester" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Ester" [label="Ethyl 3-Bromo-5-nitrobenzoate"]; "Ethylamine" [label="Ethylamine", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="this compound"]; "Ethanol" [label="Ethanol", shape=ellipse, fillcolor="#FFFFFF"];

"Ester" -> "Product"; "Ethylamine" -> "Product"; "Product" -> "Ethanol" [style=invis]; }

Caption: Aminolysis of the ester to form the final amide.

Experimental Protocol:

  • Dissolve ethyl 3-bromo-5-nitrobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add an excess of a solution of ethylamine in the same or a compatible solvent.

  • Stir the reaction mixture at room temperature or with gentle heating overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. A similar synthesis of the N-methyl analog reported a yield of 94.6%.[6]

Head-to-Head Comparison

FeatureRoute 1: Acyl Chloride PathwayRoute 2: Direct Coupling ApproachRoute 3: Ester Intermediate Pathway
Number of Steps 212
Overall Yield Generally HighGood to HighGood to High
Reagents Thionyl chloride (corrosive, toxic gas byproduct), Amine, BaseCoupling agent (e.g., HATU, expensive), Amine, Hindered BaseAcid catalyst, Ethanol, Amine
Reaction Conditions Reflux for acyl chloride formation, Room temp for amidationGenerally mild, Room temperatureReflux for esterification, Room temp to gentle heat for amidation
Scalability Good, but handling of SOCl₂ can be a concern on a large scale.Good, but cost of coupling agent can be prohibitive for large scale.Excellent, reagents are inexpensive and conditions are manageable.
Purification Requires purification of the acyl chloride and the final product.Byproducts of coupling agents can sometimes be difficult to remove.Requires purification of the ester and the final product.
Safety & Handling Thionyl chloride is highly corrosive and moisture-sensitive.Coupling reagents can be irritants; hindered bases are corrosive.Use of strong acid catalyst requires care.
Cost-Effectiveness Generally cost-effective due to inexpensive reagents.Can be expensive due to the cost of coupling reagents.Very cost-effective due to inexpensive reagents and solvents.
Green Chemistry Generation of acidic gas byproducts (HCl, SO₂).Can be a greener alternative by avoiding a separate activation step.Use of excess ethanol which can be recovered.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is contingent upon the specific needs of the research project.

  • For high yield and reliability on a small to medium scale , the Acyl Chloride Pathway (Route 1) is a strong contender. Its robustness and the high reactivity of the acyl chloride intermediate often lead to excellent yields. However, careful handling of thionyl chloride is essential.

  • For speed, convenience, and mild reaction conditions , the Direct Coupling Approach (Route 2) is highly attractive. This one-pot method is particularly well-suited for medicinal chemistry applications where rapid synthesis of a library of analogs is desired. The primary drawback is the higher cost of the coupling reagents.

  • For large-scale synthesis where cost and safety are major considerations , the Ester Intermediate Pathway (Route 3) is likely the most suitable option. The reagents are inexpensive and relatively safe, and the procedures are amenable to scale-up. While it is a two-step process, the high yield of the esterification step makes it an economically viable route.

Ultimately, the selection of the synthesis route will involve a trade-off between factors such as time, cost, scale, and available expertise. This guide provides the foundational knowledge and experimental details to enable researchers to make a well-informed decision for the successful synthesis of this compound.

References

  • An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

Sources

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